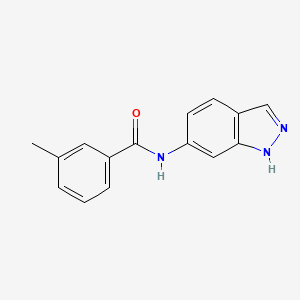![molecular formula C16H21N3 B11863589 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)- CAS No. 61191-08-0](/img/structure/B11863589.png)
5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a pyrrolidine ring fused to a tetrahydro-pyridoindole structure, making it a unique scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine ring can then be introduced through a Mannich reaction, where a secondary amine (pyrrolidine) reacts with formaldehyde and the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(pyrrolidin-1-yl)indole
- 3-(Pyrrolidin-1-yl)-1H-indole
- 6,7,8,9-Tetrahydro-5H-pyrido[4,3-b]indole
Uniqueness
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is unique due to its fused pyrrolidine and tetrahydro-pyridoindole structure, which provides a distinct three-dimensional conformation and potential for diverse biological activities .
Propriétés
Numéro CAS |
61191-08-0 |
|---|---|
Formule moléculaire |
C16H21N3 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
3-methyl-1-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H21N3/c1-11-10-14-15(12-6-2-3-7-13(12)18-14)16(17-11)19-8-4-5-9-19/h10,18H,2-9H2,1H3 |
Clé InChI |
GQYWZUXIYQOZOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
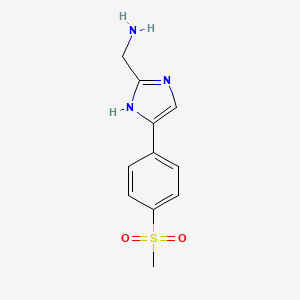
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)


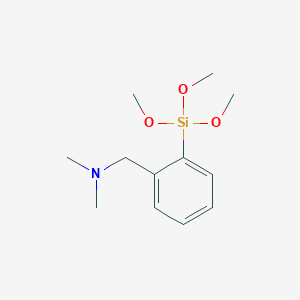
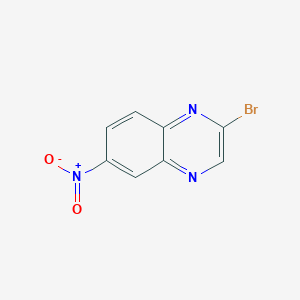

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)

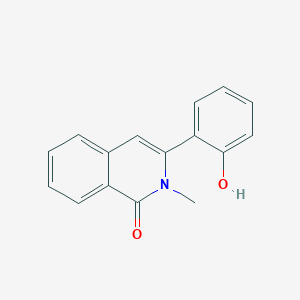
![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
